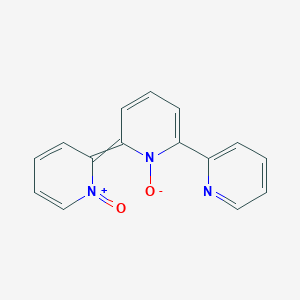
2-(1-oxido-6-pyridin-2-ylpyridin-2-ylidene)pyridin-1-ium 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-oxido-6-pyridin-2-ylpyridin-2-ylidene)pyridin-1-ium 1-oxide is a complex organic compound with the molecular formula C15H11N3O3. This compound is characterized by its unique structure, which includes multiple pyridine rings and oxido groups. It is also known by its CAS number 78017-86-4 .
Preparation Methods
The synthesis of 2-(1-oxido-6-pyridin-2-ylpyridin-2-ylidene)pyridin-1-ium 1-oxide typically involves the oxidation of 2,2’:6’,2’'-terpyridine. One common method includes the use of oxidizing agents such as 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of oxido groups makes it susceptible to further oxidation reactions.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include Grignard reagents, acetic anhydride, and lithium fluoride . Major products formed from these reactions include 2-substituted pyridines and other pyridine derivatives.
Scientific Research Applications
2-(1-oxido-6-pyridin-2-ylpyridin-2-ylidene)pyridin-1-ium 1-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The oxido groups and pyridine rings allow it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
- 2,2’:6’,2’'-terpyridine tri-N-oxide
- 2,2’:6’,2’‘-terpyridine-1,1’,1’'-trisoxide
- 2,2’,6’,2’‘-terpyridine-1,1’,1’'-trioxide
Compared to these compounds, 2-(1-oxido-6-pyridin-2-ylpyridin-2-ylidene)pyridin-1-ium 1-oxide is unique due to its specific arrangement of oxido groups and pyridine rings, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(1-oxido-6-pyridin-2-ylpyridin-2-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C15H11N3O2/c19-17-11-4-2-7-14(17)15-9-5-8-13(18(15)20)12-6-1-3-10-16-12/h1-11H |
InChI Key |
UZVHOIYTSSQYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C3C=CC=C[N+]3=O)N2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















